

AMG28 Kinase Selectivity Profile: A Technical Guide

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Compound of Interest

Compound Name: AMG28

Cat. No.: B15580836

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the kinase selectivity profile of **AMG28**, a potent inhibitor of PIKfyve. The information is compiled to assist researchers and drug development professionals in understanding its specificity and potential applications.

Executive Summary

AMG28 is a kinase inhibitor with a narrow kinome-wide selectivity profile, primarily targeting Phosphatidylinositol-3-Phosphate 5-Kinase (PIKfyve) with high potency.^[1] Kinome-wide screening has demonstrated that **AMG28** inhibits a small fraction of the human kinome, making it a valuable tool for studying the physiological and pathological roles of PIKfyve. This document details the quantitative selectivity data, experimental methodologies used for its characterization, and the relevant signaling pathways.

Kinase Selectivity Profile of AMG28

The selectivity of **AMG28** was assessed against a panel of 403 wild-type human kinases. The primary screening was conducted at a concentration of 1 μ M. The data presented below highlights the kinases that were most significantly inhibited by **AMG28**.

Kinases with High Percentage of Inhibition by AMG28

The following table summarizes the kinases that displayed less than 10% of control (POC) activity when screened with 1 μ M of **AMG28** in the DiscoverX panel.^[1] This indicates

significant inhibition of these kinases at the tested concentration.

Kinase Target	Percent of Control (POC) at 1 μ M
PIKfyve	< 1
CAMKK1	< 10
CAMKK2	< 10
DMPK	< 10
GAK	< 10
MAP4K4	< 10
MINK1	< 10
MYO3A	< 10
MYO3B	< 10
PAK2	< 10
PAK3	< 10
PAK4	< 10
PAK6	< 10
ROCK1	< 10
ROCK2	< 10
STK16	< 10
STK33	< 10
TNIK	< 10
TSSK1B	< 10
TSSK2	< 10

IC50 Values for Selected Kinases

Following the primary screen, enzymatic assays were performed to determine the half-maximal inhibitory concentration (IC₅₀) for selected kinases. These values provide a more precise measure of the potency of **AMG28** against these targets.

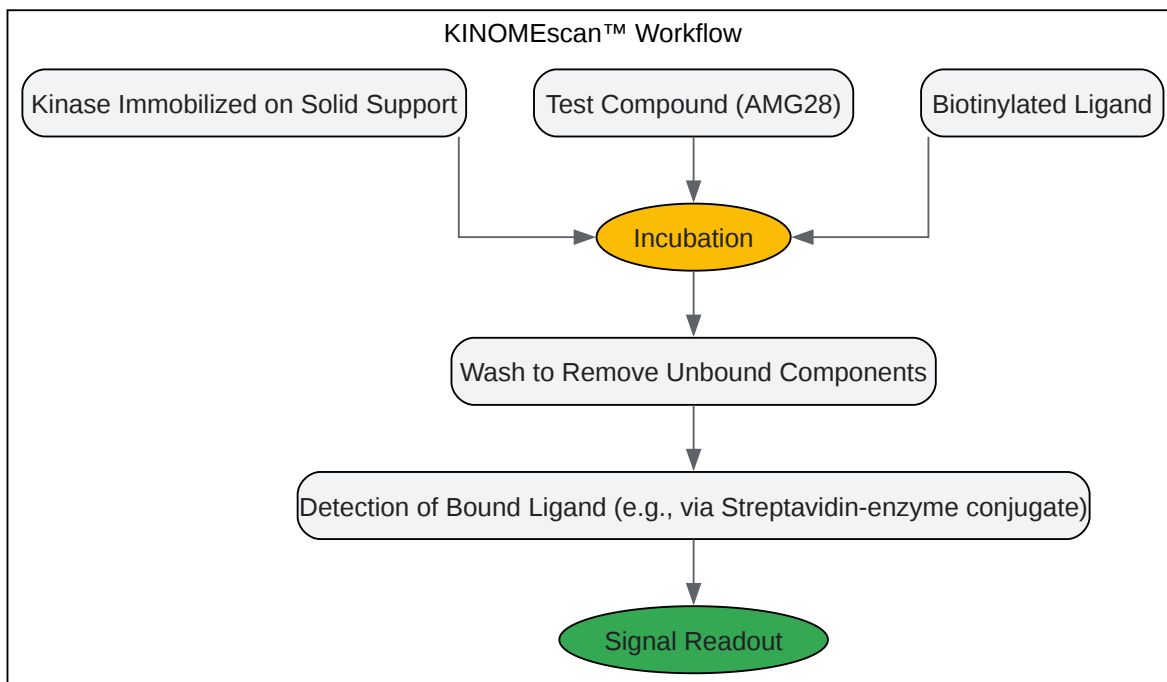
Kinase Target	IC ₅₀ (nM)
PIKfyve	2.2
GAK	130
MAP4K4	280
MINK1	180
TNIK	120

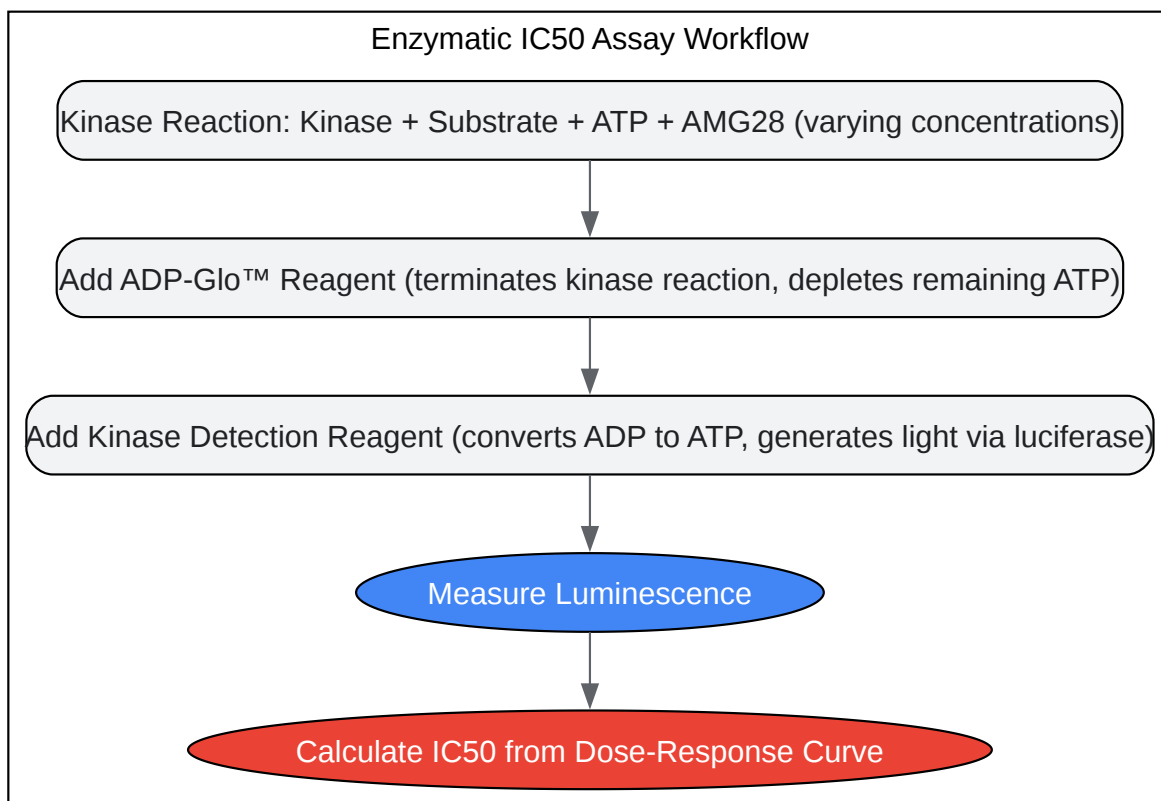
Experimental Protocols

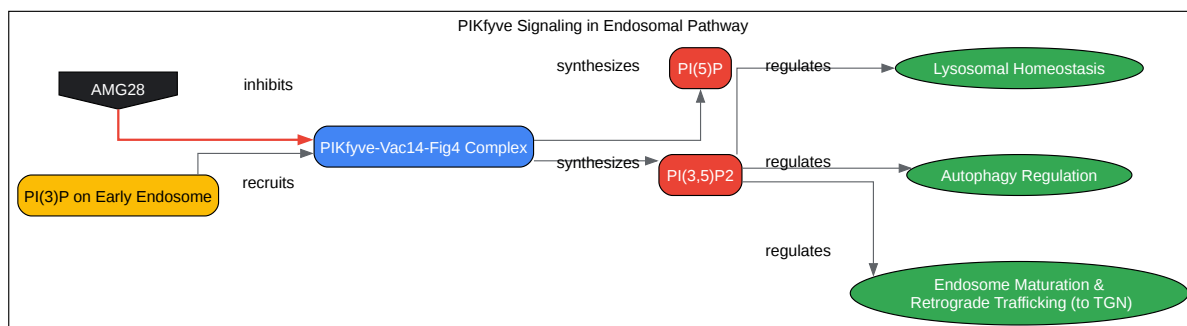
The following sections describe the general methodologies employed to determine the kinase selectivity profile of **AMG28**.

Kinome-wide Selectivity Screening (DiscoverX KINOMEscan™)

A common method for assessing kinase inhibitor selectivity is a competition binding assay, such as the KINOMEscan™ platform from DiscoverX.







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References

- 1. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
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